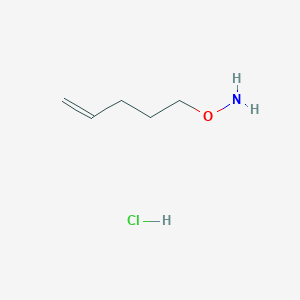
O-(pent-4-en-1-yl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(pent-4-en-1-yl)hydroxylamine hydrochloride is an organic compound with the molecular formula C5H11NO·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a pent-4-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(pent-4-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with pent-4-en-1-yl halides under basic conditions. The general reaction scheme is as follows:
Starting Materials: Hydroxylamine hydrochloride and pent-4-en-1-yl halide (e.g., pent-4-en-1-yl chloride).
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The hydroxylamine hydrochloride is dissolved in water or alcohol, and the base is added to the solution. The pent-4-en-1-yl halide is then added dropwise with stirring. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, concentration, and reaction time are optimized to maximize yield and purity.
Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
O-(pent-4-en-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions are typically carried out in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
O-(pent-4-en-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of O-(pent-4-en-1-yl)hydroxylamine hydrochloride involves its reactivity with various molecular targets:
Molecular Targets: The compound can interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with target molecules.
Pathways Involved: It can participate in redox reactions, nucleophilic substitution, and addition reactions, depending on the reaction conditions and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
O-(pent-4-yn-1-yl)hydroxylamine: A similar compound with an alkyne group instead of an alkene group.
Hydroxylamine hydrochloride: The parent compound without the pent-4-en-1-yl substitution.
N-methylhydroxylamine: A derivative with a methyl group instead of the pent-4-en-1-yl group.
Uniqueness
O-(pent-4-en-1-yl)hydroxylamine hydrochloride is unique due to the presence of the pent-4-en-1-yl group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable in specific synthetic and research applications where the alkene functionality is required.
Propiedades
Fórmula molecular |
C5H12ClNO |
|---|---|
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
O-pent-4-enylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-3-4-5-7-6;/h2H,1,3-6H2;1H |
Clave InChI |
HFTKVLUVHLVBPK-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)



![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)

![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
![2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13688522.png)
![5-Fluoro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13688523.png)
